
Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate
Descripción general
Descripción
Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate is a chemical compound with the CAS Number: 1803604-64-9 . It has a molecular weight of 174.24 . This compound is known for its versatile applications in scientific research, from organic synthesis to pharmaceutical formulations.
Molecular Structure Analysis
The IUPAC name for this compound is isopropyl 4-hydroxy-2,2-dimethylbutanoate . The InChI code for this compound is 1S/C9H18O3/c1-7(2)12-8(11)9(3,4)5-6-10/h7,10H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not available from the web search results.Aplicaciones Científicas De Investigación
Metabolomics Biomarkers for Chemical Exposure
Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate, by its structural characteristics, may have implications in metabolomics, a field that studies the unique chemical fingerprints left by specific cellular processes. For instance, a study highlighted the role of metabolomics in identifying biomarkers for Bisphenol A (BPA) exposure, showing that intermediates of metabolic pathways like glycolysis and Krebs cycle were significantly altered after exposure to similar complex chemicals (Wang et al., 2018).
Propolis in Wound Healing and Medicine
Research on propolis, a bee product, suggests its potential for medical applications, including wound healing. Polish studies have contributed significantly to understanding the antioxidant, anti-inflammatory, antimicrobial, antiapoptotic, and anticancer properties of propolis. These properties might be relevant to the pharmacological interest in compounds like this compound, given its structural and chemical nature (Rojczyk et al., 2020).
Biomarker for Oxidative DNA Damage
In the field of occupational health, especially concerning exposure to nanomaterials, specific biomarkers like 8-hydroxy-2′-deoxyguanosine (8-OHdG) have been studied extensively. The compound's role in indicating oxidative stress may provide insights into the potential oxidative properties or implications of chemicals with similar reactivity or structural components, such as this compound (Shekaftik & Nasirzadeh, 2021).
Propolis in Endodontics
The application of propolis in endodontics, due to its rich chemical composition and therapeutic properties, can be a point of interest for similar compounds. Research has shown that propolis could serve various purposes in endodontics, hinting at the potential multifaceted applications of chemically similar compounds (Ahangari et al., 2018).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
propan-2-yl 4-hydroxy-2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(2)12-8(11)9(3,4)5-6-10/h7,10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEVQPDIKBMDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


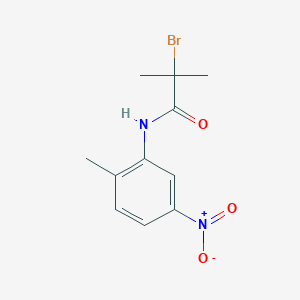
![(4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1382242.png)

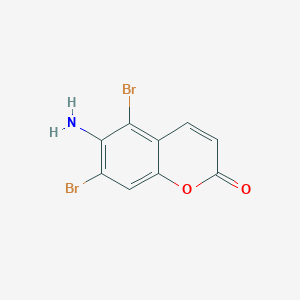
![3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1382247.png)

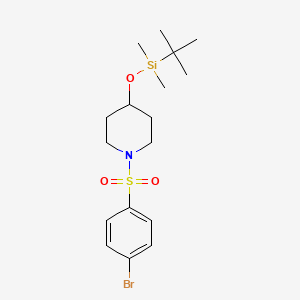


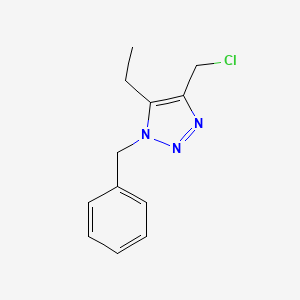
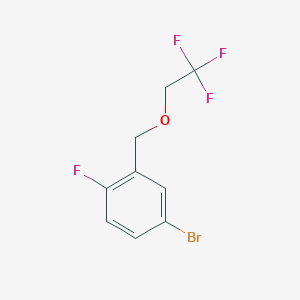

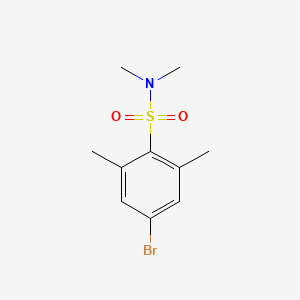
![8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1382264.png)
